molecular formula C12H15F3O B13910763 1-(4-Butan-2-ylphenyl)-2,2,2-trifluoroethanol

1-(4-Butan-2-ylphenyl)-2,2,2-trifluoroethanol

Cat. No.: B13910763
M. Wt: 232.24 g/mol
InChI Key: RERJMHHDUVRPOT-UHFFFAOYSA-N
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Description

1-(4-Butan-2-ylphenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of a trifluoroethanol group attached to a phenyl ring substituted with a butan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butan-2-ylphenyl)-2,2,2-trifluoroethanol typically involves the reaction of 4-(butan-2-yl)phenol with trifluoroacetic acid in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) to facilitate the reaction.

    Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid to promote the esterification process.

    Solvents: Organic solvents like dichloromethane or toluene to dissolve the reactants and products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and flow rates) is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butan-2-ylphenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethanol group, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, hydrocarbons.

    Substitution Products: Ethers, esters.

Scientific Research Applications

1-(4-Butan-2-ylphenyl)-2,2,2-trifluoroethanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Butan-2-ylphenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.

Comparison with Similar Compounds

1-(4-Butan-2-ylphenyl)-2,2,2-trifluoroethanol can be compared with other similar compounds, such as:

    1-(4-Butan-2-ylphenyl)ethanol: Lacks the trifluoro group, resulting in different chemical properties and reactivity.

    1-(4-Butan-2-ylphenyl)-2,2,2-trifluoroacetone: Contains a ketone group instead of an alcohol, leading to distinct chemical behavior.

    1-(4-Butan-2-ylphenyl)-2,2,2-trifluoroethylamine: Features an amine group, which alters its biological activity and applications.

The uniqueness of this compound lies in its trifluoroethanol group, which imparts specific chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C12H15F3O

Molecular Weight

232.24 g/mol

IUPAC Name

1-(4-butan-2-ylphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C12H15F3O/c1-3-8(2)9-4-6-10(7-5-9)11(16)12(13,14)15/h4-8,11,16H,3H2,1-2H3

InChI Key

RERJMHHDUVRPOT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(C(F)(F)F)O

Origin of Product

United States

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